Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate (ester)
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Overview
Description
[(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate is a chemical compound with the molecular formula C24H22N2O6 and a molecular weight of 434.4413 g/mol . This compound is characterized by the presence of a nitrophenyl group, an imino group, and two benzoate groups. It is primarily used in research settings and is not intended for human or animal use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate typically involves the reaction of 3-nitroaniline with diethyl oxalate, followed by esterification with benzoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the nitro and imino groups, which can be reactive .
Chemical Reactions Analysis
Types of Reactions
[(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
[(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the imino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(3-nitrophenyl)imino]diethane-2,1-diyl diacetate
- [(3-nitrophenyl)imino]diethane-2,1-diyl dipropionate
- [(3-nitrophenyl)imino]diethane-2,1-diyl dibutyrate
Uniqueness
[(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group allows for specific interactions with biological molecules, while the benzoate groups provide stability and solubility in organic solvents .
Properties
CAS No. |
65121-97-3 |
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Molecular Formula |
C24H22N2O6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[N-(2-benzoyloxyethyl)-3-nitroanilino]ethyl benzoate |
InChI |
InChI=1S/C24H22N2O6/c27-23(19-8-3-1-4-9-19)31-16-14-25(21-12-7-13-22(18-21)26(29)30)15-17-32-24(28)20-10-5-2-6-11-20/h1-13,18H,14-17H2 |
InChI Key |
MTUKXZOCDANANT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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